molecular formula C17H12BrN3O4S B3619097 (5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B3619097
M. Wt: 434.3 g/mol
InChI Key: DJCDETDGLNTVTO-NVNXTCNLSA-N
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Description

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a brominated phenyl group, and a nitrophenyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolone ring, followed by the introduction of the brominated phenyl group and the nitrophenyl methoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Manganese(II) carbonate: A compound with a different core structure but similar applications in industry.

    Amitraz related compound A: A compound with similar biological activity but different chemical structure.

Uniqueness

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4S/c18-12-4-5-14(11(7-12)8-15-16(22)20-17(19)26-15)25-9-10-2-1-3-13(6-10)21(23)24/h1-8H,9H2,(H2,19,20,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDETDGLNTVTO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
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(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

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